4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Catalog No.
S796376
CAS No.
105799-69-7
M.F
C10H6ClFO2
M. Wt
212.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

CAS Number

105799-69-7

Product Name

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

IUPAC Name

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Molecular Formula

C10H6ClFO2

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2

InChI Key

RBLLNXBYFXPIPW-UHFFFAOYSA-N

SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O

Canonical SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde is an organic compound characterized by a chromene structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. The chemical formula for this compound is C10H6ClF O, and its molecular weight is approximately 208.6 g/mol. The presence of chlorine and fluorine substituents at specific positions on the chromene framework imparts unique chemical properties and biological activities.

This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for various chemical modifications. Its aldehyde functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis.

Anti-cancer properties

Studies have shown that fluclobrate exhibits anti-cancer properties in various cancer cell lines. It is believed to work by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). Further research is ongoing to explore its potential as a therapeutic agent for different types of cancer [, ].

Treatment of neurodegenerative diseases

Fluclobrate has been shown to protect neurons from damage caused by oxidative stress, which is a major contributing factor in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest that it may have potential in preventing or slowing the progression of these diseases [, ].

Anti-inflammatory properties

Fluclobrate has demonstrated anti-inflammatory properties in various animal models. It is believed to work by modulating the activity of inflammatory signaling pathways. This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease [, ].

Due to its functional groups:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or other nitrogen-containing compounds.
  • Fluorination: The presence of fluorine allows for further substitution reactions, potentially enhancing biological activity or altering physical properties .

Research indicates that compounds related to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies suggest that chromene derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds within this class may also possess anti-inflammatory properties, making them candidates for therapeutic applications .

Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde can be achieved through several methods:

  • Starting from 4-chloro-2H-chromene: This involves the introduction of a formyl group at the 3-position through oxidation or formylation reactions.
  • Fluorination Reactions: The introduction of fluorine can be accomplished via electrophilic fluorination methods or using fluorinating agents such as potassium fluoride under specific conditions .
  • Multi-step Synthesis: A combination of cyclization and functionalization steps can yield the target compound from simpler precursors.

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds with potential therapeutic effects.
  • Material Science: In the development of new materials with specific optical or electronic properties due to its unique structure.
  • Agricultural Chemistry: Possible use in developing agrochemicals due to its biological activity against pests and pathogens .

Interaction studies are crucial for understanding the behavior of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde in biological systems:

  • Binding Studies: Investigating how this compound interacts with specific biological targets (e.g., enzymes or receptors) can provide insights into its mechanism of action.
  • Synergistic Effects: Research may explore how this compound interacts with other drugs or compounds, potentially enhancing efficacy or reducing side effects .
  • Toxicity Assessments: Evaluating the safety profile through various assays helps determine its viability for therapeutic use.

Several compounds share structural similarities with 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, which may exhibit comparable properties:

Compound NameStructure FeaturesUnique Properties
4-Chloro-2H-chromene-3-carbaldehydeChlorine at position 4; aldehyde at position 3Similar reactivity but lacks fluorine
6-Fluoro-2H-chromene-3-carbaldehydeFluorine at position 6; aldehyde at position 3Enhanced electron-withdrawing effects
4-Bromo-6-fluoro-2H-chromene-3-carbaldehydeBromine instead of chlorine; fluorine presentDifferent halogen effects on reactivity

These compounds highlight the uniqueness of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, particularly in terms of its halogen substituents and their influence on chemical behavior and biological activity.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde

Dates

Modify: 2023-08-15

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